2-Methyl-2-(4-methylphenoxy)propanoyl chloride
Description
Properties
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUHOBNVSNTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553656 | |
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116762-24-4 | |
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows a two-step mechanism:
-
Activation of the carboxylic acid : Thionyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate, releasing HCl and SO₂.
-
Nucleophilic displacement : The chloride ion attacks the electrophilic carbonyl carbon, yielding the acyl chloride and additional SO₂.
The stoichiometric ratio of carboxylic acid to thionyl chloride is critical. A molar ratio of 1:1.2 is typically employed to ensure complete conversion, with excess SOCl₂ removed via distillation post-reaction.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate reaction but risk decomposition |
| Reaction Time | 3–5 hours | Prolonged durations improve conversion but increase side reactions |
| Solvent | Anhydrous dichloromethane | Maintains anhydrous conditions; inert to SOCl₂ |
| Catalyst | Dimethylformamide (DMF) | Catalyzes anhydride formation (0.1–1 mol%) |
In industrial settings, the reaction is conducted under reflux with continuous SO₂ and HCl gas scrubbing to mitigate corrosion and environmental hazards.
Alternative Chlorination Methods
Oxalyl Chloride with Catalytic DMF
Oxalyl chloride ((COCl)₂) serves as a milder alternative to SOCl₂, particularly for acid-sensitive substrates. The reaction proceeds at room temperature (20–25°C) over 12–24 hours, with DMF catalyzing the formation of the reactive imidazolide intermediate. This method achieves yields of 85–92% but requires stringent moisture control.
Phosphorus Pentachloride (PCl₅)
PCl₅ offers a cost-effective route, especially in resource-limited settings. The reaction is highly exothermic and typically conducted at 0–5°C to prevent thermal degradation. Key challenges include:
-
Formation of phosphorus oxychloride (POCl₃) as a byproduct, complicating purification.
-
Stoichiometric excess of PCl₅ (1:1.5 molar ratio) to drive completion.
Post-reaction, the mixture is quenched with ice water, and the acyl chloride is extracted using non-polar solvents (e.g., hexane).
Industrial-Scale Synthesis Considerations
Process Intensification
Large-scale production employs continuous-flow reactors to enhance heat and mass transfer. For example:
-
Microreactor systems reduce reaction time to 30–60 minutes by improving mixing efficiency.
-
Thin-film evaporators enable rapid removal of SOCl₂ and byproducts, minimizing side reactions.
Purification Techniques
Industrial purification leverages fractional distillation under reduced pressure (10–20 mmHg) to isolate the acyl chloride. Purity thresholds exceed 99% , as validated by gas chromatography (GC) and nuclear magnetic resonance (NMR).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thionyl Chloride | 90–95 | 99.2 | Scalable; minimal byproducts | Corrosive reagents; SO₂ emissions |
| Oxalyl Chloride | 85–92 | 98.8 | Mild conditions; high selectivity | High cost; moisture sensitivity |
| PCl₅ | 75–80 | 97.5 | Low reagent cost | Complex purification; exothermic |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Example Reaction :
Hydrolysis
Hydrolysis in aqueous media converts the acyl chloride to the corresponding carboxylic acid.
Industrial Relevance :
Hydrolysis is a critical step in herbicide synthesis (e.g., mecoprop production) .
Reduction Reactions
The acyl chloride can be reduced to the corresponding alcohol using strong reducing agents.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 2-Methyl-2-(4-methylphenoxy)propanol | 85–90% |
| NaBH₄ | THF, reflux | Partial reduction; lower efficiency | 40–50% |
Mechanism :
Chlorination and Functionalization
The methylphenoxy group can undergo electrophilic substitution under specific conditions.
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Ring Chlorination | Cl₂, FeCl₃ (catalyst) | 4-Chloro-2-methylphenoxy derivatives | Precursor to herbicides like MCPA . |
Key Study :
Chlorination at the para-position of the phenoxy group is favored due to steric hindrance from the methyl group .
Biodegradation Pathways
Environmental studies highlight microbial degradation pathways:
- Hydrolysis : Dominant pathway in aquatic systems, forming non-toxic carboxylic acid .
- Oxidative Degradation : Catalyzed by soil bacteria (e.g., Pseudomonas spp.), leading to ring cleavage .
Comparison with Analogues
Scientific Research Applications
Herbicide Development
One of the primary applications of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is in the synthesis of herbicides. It serves as an intermediate in the production of various phenoxy herbicides, which are widely used for controlling broadleaf weeds in agricultural settings.
Key Herbicides Derived from this compound:
| Herbicide Name | Chemical Structure | Application Area |
|---|---|---|
| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | MCPA Structure | Broadleaf weed control in cereals |
| 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | MCPP Structure | Turf management and lawn care |
| 4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB) | MCPB Structure | Control of aquatic weeds |
These herbicides act by mimicking plant hormones, leading to uncontrolled growth and eventual plant death. Their effectiveness and selectivity make them valuable tools in modern agriculture.
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for various synthetic pathways. It can participate in acylation reactions to introduce the 4-methylphenoxy group into other organic molecules.
Synthesis Pathways:
- Acylation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.
Example Reaction:
This reaction showcases its utility in synthesizing complex organic molecules that may have potential pharmaceutical applications.
Pharmaceutical Applications
The compound is also explored for its potential in pharmaceutical formulations. Its ability to modify biological activity through structural changes makes it a candidate for drug development.
Case Studies:
- Anticancer Agents: Research has indicated that derivatives of phenoxyacetic acids exhibit anticancer properties. The modification of these compounds using this compound can enhance their efficacy.
- Biocidal Properties: The compound's derivatives have been tested for antimicrobial activity, indicating potential use as biocides in agricultural and clinical settings.
Environmental Considerations
While the applications of this compound are extensive, it is essential to consider the environmental impact of its use, particularly regarding herbicide runoff and toxicity to aquatic organisms.
Toxicity Profile:
| Endpoint | Value |
|---|---|
| LC50 (Aquatic Toxicity) | Very toxic to aquatic life |
| NOAEL (Repeat Dose Toxicity) | 200 mg/kg/day |
Studies indicate that while effective as a herbicide, careful management is necessary to mitigate environmental risks .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where it forms stable amide bonds with amino groups, thereby altering the structure and function of the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs differing in substituents on the phenoxy ring or the acyl chloride backbone. Key comparisons include:
2-Methyl-2-phenylpropanoyl Chloride
- Structure: Lacks the phenoxy oxygen and para-methyl substitution, instead bearing a direct phenyl group.
- Applications : Used in peptide coupling and pharmaceutical intermediates .
2-(4-Chloro-2-methylphenoxy)propionic Acid
- Structure : Contains a chlorine substituent at the ortho position and a carboxylic acid group instead of an acyl chloride.
- Reactivity : The carboxylic acid is less reactive than the acyl chloride but shares steric hindrance from the methyl and chloro groups.
- Safety : Classified as highly toxic, requiring stringent workplace controls (e.g., ventilation, protective gear) .
2-(4-Chlorophenoxy)-2-methylpropanoic Acid Esters
- Structure: Esters (e.g., etofibrate, ronifibrate) derived from chlorophenoxypropanoic acid.
- Reactivity : The ester group is hydrolytically stable compared to the acyl chloride but requires enzymatic activation in vivo.
2-(4-Methanesulfonylphenyl)propanoate Derivatives
- Structure : Features a sulfonyl group enhancing polarity and metabolic stability.
- Physical Properties: Higher molecular weight and water solubility compared to methylphenoxy-substituted analogs.
- Applications : Explored in drug discovery for anti-inflammatory properties .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects: The para-methyl group in this compound provides steric hindrance, slowing hydrolysis compared to unsubstituted acyl chlorides. However, the electron-donating methyl group slightly reduces electrophilicity at the carbonyl carbon .
- Safety Considerations: Acyl chlorides require rigorous safety protocols, including enclosed processes and local exhaust ventilation, as highlighted in studies on structurally related chlorophenoxy compounds .
- Synthetic Utility: Phenoxypropanoyl chlorides are pivotal in synthesizing esters and amides for bioactive molecules, as seen in hypolipidemic drugs like etofibrate .
Biological Activity
2-Methyl-2-(4-methylphenoxy)propanoyl chloride, also known by its CAS number 116762-24-4, is a chemical compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, drawing from various studies and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃ClO₂. The structure consists of a propanoyl group attached to a 4-methylphenoxy moiety, which contributes to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 216.68 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on chlorophenoxy herbicides have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .
Herbicidal Activity
Due to its structural similarity to known herbicides, this compound is hypothesized to have herbicidal properties. The mechanism of action likely involves the disruption of plant growth processes, similar to that observed with other phenoxyacetic acid derivatives. Case studies have demonstrated that such compounds can effectively control weed populations in agricultural settings .
Case Studies
- Photocatalytic Degradation : A study focused on the photocatalytic oxidation of related herbicides found that compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) undergo degradation when exposed to TiO₂ under UV light. This suggests potential applications in environmental remediation where this compound could play a role in degrading harmful pollutants .
- Nanopesticide Formulations : Research has explored the use of layered double hydroxides (LDHs) as carriers for pesticides, including those with similar structures. These formulations aim to enhance the delivery and efficacy of active ingredients, indicating a potential application for this compound in nanopesticide development .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microorganisms and plants. The phenoxy group is known for its role in herbicidal activity by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Hormonal Mimicry | Disruption of plant hormone balance leading to growth inhibition |
| Enzyme Inhibition | Potential interference with key metabolic enzymes in microorganisms |
| Photocatalytic Activity | Degradation of pollutants through photocatalytic reactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-methyl-2-(4-methylphenoxy)propanoyl chloride in laboratory settings?
- Methodology :
- Step 1 : Synthesize the precursor 2-methyl-2-(4-methylphenoxy)propanoic acid via esterification of 4-methylphenol with 2-methylpropanoic acid derivatives (e.g., methyl ester) under acidic catalysis.
- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction typically proceeds under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity.
- Validation : Monitor reaction progress via FT-IR (disappearance of -OH and C=O stretching at ~2500–3000 cm⁻¹ and ~1700 cm⁻¹, respectively) and confirm purity via HPLC or GC-MS .
Q. How can spectroscopic techniques characterize this compound?
- NMR Analysis :
- ¹H NMR : Look for signals corresponding to the aromatic protons (δ 6.8–7.2 ppm for the 4-methylphenoxy group), methyl groups (δ 1.2–1.5 ppm for the geminal methyl substituents), and the absence of carboxylic acid -OH.
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170–175 ppm, while aromatic carbons are typically in the 110–150 ppm range.
Advanced Research Questions
Q. What crystallographic methods are employed to resolve the molecular structure and packing of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
- Use SHELX software (e.g., SHELXL) for structure refinement. Example lattice parameters from analogous compounds: a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å, α = 75.17°, β = 65.86°, γ = 69.83° (triclinic system, space group P1) .
- Analyze π-π stacking interactions between aromatic rings and van der Waals contacts using ORTEP-3 for graphical representation .
Q. How does the electronic structure of this acyl chloride influence its reactivity in nucleophilic acyl substitution?
- Mechanistic Insights :
- The electron-withdrawing phenoxy group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols).
- Steric hindrance from the 2-methyl and 4-methylphenoxy groups may reduce reactivity toward bulky nucleophiles.
- Computational studies (DFT) can map the LUMO distribution to predict regioselectivity in reactions .
Q. What safety protocols are critical for handling this compound, given its toxicity and reactivity?
- Laboratory Practices :
- Engineering Controls : Use fume hoods with HEPA filters for ventilation. Avoid dry sweeping; employ wet methods or vacuums for spills .
- PPE : Wear nitrile gloves, Tyvek® suits, and goggles. Test glove compatibility using ASTM F739 standards for permeation resistance .
- Emergency Measures : Install eyewash stations and safety showers. Decontaminate skin with 5% sodium bicarbonate solution to neutralize residual HCl from hydrolysis .
Research Applications
Q. In what pharmaceutical intermediates is this compound utilized?
- Case Studies :
- Anticonvulsants : Acts as a precursor for synthesizing α-substituted propanoic acid derivatives, which are key motifs in antiepileptic drugs.
- Antibiotics : Used to acylate β-lactam cores in cephalosporin analogs.
- Advantages : High reactivity enables rapid coupling under mild conditions, reducing side reactions compared to carboxylic acids .
Q. How do solvent polarity and temperature affect the stability of this acyl chloride during storage?
- Stability Studies :
- Store under inert atmosphere (Ar/N₂) at –20°C in anhydrous solvents (e.g., dichloromethane or THF).
- Hydrolysis kinetics: Half-life in water at 25°C is <10 minutes; in dry acetonitrile, stability exceeds 48 hours. Monitor degradation via Cl⁻ ion detection (AgNO₃ test) .
Data Contradictions and Resolution
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Validation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
